1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine
Overview
Description
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine is a chemical compound with the molecular formula C18H25NO4. It is a piperidine derivative, where the piperidine ring is substituted with a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a 3-(methoxycarbonyl)phenyl group at the 4-position. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Scientific Research Applications
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
Target of Action
It’s known that this compound is a useful research chemical
Biochemical Pathways
It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that it may play a role in the modification of biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
Given its molecular weight of 31940 , it’s likely that it has good membrane permeability, which could potentially influence its absorption and distribution
Result of Action
As a useful research chemical , it’s likely that it has significant effects at the molecular and cellular levels. The exact nature of these effects would depend on the specific targets and pathways it interacts with.
Action Environment
It’s known that this compound should be stored in a refrigerated environment , suggesting that temperature could influence its stability. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with esterases and proteases, influencing their catalytic activities. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes or receptors, leading to enzyme inhibition or activation. This binding often involves non-covalent interactions such as hydrogen bonds and hydrophobic interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range produces the desired biological response without causing significant toxicity. At high doses, this compound can induce adverse effects such as organ toxicity and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo hydrolysis, oxidation, or conjugation reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues or cellular compartments can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound is essential for understanding its mechanism of action and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to the nitrogen atom of the piperidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 3-(Methoxycarbonyl)phenyl Group: The 3-(methoxycarbonyl)phenyl group is introduced at the 4-position of the piperidine ring through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-phenylpiperidine: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.
1-Boc-4-(3-hydroxyphenyl)piperidine:
1-Boc-4-(3-nitrophenyl)piperidine: The nitro group introduces different electronic effects, altering the compound’s reactivity and applications.
Uniqueness
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine is unique due to the presence of both the Boc protecting group and the 3-(methoxycarbonyl)phenyl group. This combination provides distinct reactivity and versatility in synthetic applications, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl 4-(3-methoxycarbonylphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-8-13(9-11-19)14-6-5-7-15(12-14)16(20)22-4/h5-7,12-13H,8-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXKQOXINPENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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